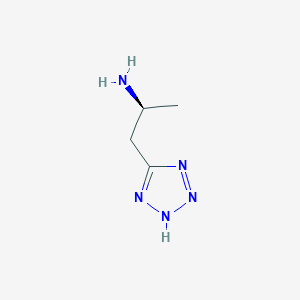
(2S)-1-(2H-Tetrazol-5-yl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(2S)-1-(2H-Tetrazol-5-yl)propan-2-amine is a useful research compound. Its molecular formula is C4H9N5 and its molecular weight is 127.151. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Introduction
(2S)-1-(2H-Tetrazol-5-yl)propan-2-amine, a tetrazole derivative, has gained attention in pharmacological research due to its potential biological activities, particularly as an enzyme inhibitor. This compound features a propan-2-amine backbone with a tetrazole moiety, providing unique chemical properties that enhance its biological interactions.
Chemical Structure and Properties
The compound's structure can be represented as follows:
It possesses a five-membered heterocyclic ring containing four nitrogen atoms and one carbon atom, which is characteristic of tetrazoles. This configuration contributes to its biological activity through non-covalent interactions with various biological targets.
Research indicates that this compound acts primarily as an inhibitor of amine oxidases , specifically targeting vascular adhesion protein-1 (VAP-1). VAP-1 is implicated in inflammatory processes, making its inhibition a promising therapeutic strategy for managing inflammatory diseases.
Target Enzymes
The primary target enzymes include:
- Vascular Adhesion Protein-1 (VAP-1) : Involved in leukocyte adhesion and migration during inflammation.
The binding affinity of this compound to VAP-1 has been demonstrated through various interaction studies, highlighting its potential in reducing inflammation and related pathologies.
Antioxidant and Anti-inflammatory Properties
Studies have shown that tetrazole derivatives exhibit significant antioxidant properties. For instance, compounds similar to this compound have been evaluated using the DPPH assay, indicating their capability to scavenge free radicals effectively . Additionally, the anti-inflammatory potential is supported by its ability to inhibit VAP-1, suggesting a dual mechanism of action against oxidative stress and inflammation.
Antimicrobial Activity
In addition to anti-inflammatory effects, tetrazole derivatives have been explored for their antimicrobial properties. Research indicates that certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics . This suggests that this compound may also contribute to antimicrobial strategies.
Pharmacokinetics
The pharmacokinetic profile of tetrazole compounds often reveals insights into their bioavailability and metabolic stability. Studies suggest that compounds with tetrazole moieties undergo enterohepatic recirculation, potentially enhancing their therapeutic efficacy while minimizing adverse effects.
Synthesis and Evaluation
A series of studies have synthesized analogs of this compound to evaluate their biological activities. For example, derivatives were tested for their ability to inhibit urease and demonstrate antihypertensive activity, with some showing significant results compared to parent compounds .
| Compound | Urease Inhibition (%) | Antihypertensive Activity (mmHg) |
|---|---|---|
| AV9 | 78.4 | 15.3 |
| AV10 | 72.0 | 12.6 |
| AV11 | 65.5 | 10.4 |
This table illustrates the notable biological activities associated with synthesized derivatives of the compound.
Eigenschaften
IUPAC Name |
(2S)-1-(2H-tetrazol-5-yl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5/c1-3(5)2-4-6-8-9-7-4/h3H,2,5H2,1H3,(H,6,7,8,9)/t3-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQORIANGFJTCON-VKHMYHEASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NNN=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=NNN=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














